ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole-derived heterocyclic compound featuring a complex substitution pattern. Its core structure consists of a dihydro-1,3-benzothiazole ring system with three key substituents:
- A (3,4-dimethylbenzoyl)imino group at position 2, stabilized in the Z-configuration.
- A 2-methoxy-2-oxoethyl group at position 3, introducing both ester and methoxy functionalities.
The compound’s stereoelectronic properties are influenced by the conjugation of the imino group with the benzothiazole core and the electron-withdrawing effects of the ester groups. Such structural motifs are common in pharmacologically active molecules, where the benzothiazole scaffold is known for its bioactivity in antimicrobial, anticancer, and anti-inflammatory agents .
Properties
IUPAC Name |
ethyl 2-(3,4-dimethylbenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-5-29-21(27)16-8-9-17-18(11-16)30-22(24(17)12-19(25)28-4)23-20(26)15-7-6-13(2)14(3)10-15/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGCLBFQTSKTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)C)C)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride.
Formation of Imine Group: The imine group can be formed by the condensation of the benzothiazole derivative with an appropriate aldehyde or ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.
Chemical Reactions Analysis
Types of Reactions
ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
The compound ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a member of the benzothiazole family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and photodynamic therapy. This article explores the applications of this compound, supported by relevant case studies and data.
Antitumor Activity
Benzothiazole derivatives are noted for their antitumor properties . Research indicates that compounds with a benzothiazole core exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzothiazole derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .
Case Study:
A study investigated the cytotoxicity of modified benzothiazole compounds against cancer cell lines. The results demonstrated that specific structural modifications enhanced the selectivity and potency of these compounds against tumor cells while minimizing effects on normal cells .
Photodynamic Therapy
The compound's structure allows it to act as a photosensitizer , generating reactive oxygen species upon light activation. This property is particularly valuable in photodynamic therapy for cancer treatment. The ability to target specific cellular organelles, such as the Golgi apparatus, enhances its therapeutic potential .
Case Study:
A recent investigation into cycloplatinated complexes containing benzothiazole showed that these complexes could selectively accumulate in cancer cells and induce cytotoxicity upon light exposure. The study highlighted the importance of the compound's photophysical properties in enhancing its effectiveness as a photosensitizer .
Photonic Devices
Benzothiazole derivatives are also explored for their optical properties , making them suitable for use in photonic devices. Their ability to exhibit dual emissions (intraligand fluorescence and phosphorescence) can be harnessed for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Data Table: Optical Properties of Benzothiazole Derivatives
| Compound | Emission Type | Wavelength (nm) | Application Area |
|---|---|---|---|
| Compound A | Intraligand Fluorescence | 395 | OLEDs |
| Compound B | Phosphorescence | 402 | Photonic Devices |
| Compound C | Dual Emissions | 395-402 | Sensors and Detectors |
Insights from Diverse Sources
- Biological Studies: Research has consistently shown that benzothiazole compounds can serve as effective anticancer agents due to their ability to interfere with cellular processes critical for tumor growth .
- Chemical Modifications: Structural alterations to the benzothiazole framework can significantly enhance bioactivity and selectivity towards specific targets within cancer cells. This highlights the importance of ongoing research into synthetic methodologies for optimizing these compounds .
- Regulatory Considerations: The development of benzothiazole-based drugs must also consider safety profiles and regulatory approvals, which are critical for clinical applications .
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate, we analyze its structural analogs, focusing on substituent effects, crystallographic behavior, and intermolecular interactions.
Substituent-Driven Functional Comparisons
The table below contrasts the target compound with three analogs, highlighting substituent variations and their implications:
Key Observations:
- The 3,4-dimethylbenzoyl group in the target compound may improve membrane permeability compared to the polar 3,4,5-trimethoxybenzylidene group in the thiazolo[3,2-a]pyrimidine analog .
- The 2-methoxy-2-oxoethyl substituent at position 3 introduces a steric bulk that could influence ring puckering (see Section 2.2) and intermolecular hydrogen bonding .
Crystallographic and Conformational Analysis
Crystallographic data from the Cambridge Structural Database (CSD) reveal that benzothiazole derivatives often exhibit planar or slightly puckered ring systems depending on substituents . For example:
- In the thiazolo[3,2-a]pyrimidine analog (), the fused ring system adopts a boat conformation due to steric clashes between the 3,4,5-trimethoxybenzylidene and 4-methoxyphenyl groups.
- The target compound’s dihydro-1,3-benzothiazole core is predicted to exhibit moderate puckering (quantified via Cremer-Pople parameters ), influenced by the 2-methoxy-2-oxoethyl group’s steric demand.
Hydrogen-Bonding Patterns:
- The ethyl carboxylate at position 6 can act as a hydrogen-bond acceptor, facilitating crystal packing via C=O···H–N interactions, as observed in similar esters .
- In contrast, analogs with free carboxylic acids (e.g., methyl 2-(benzoylimino)-3-(carboxymethyl)-...) form stronger O–H···O bonds, leading to denser crystal lattices .
Biological Activity
Ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its specific molecular formula and structure:
- Molecular Formula : C_{19}H_{22}N_{2}O_{4}S
- Molecular Weight : 378.45 g/mol
Structural Features
The compound features:
- A benzothiazole core, which is known for various biological activities.
- A dimethylbenzoyl group that may influence its interaction with biological targets.
- An ethyl carboxylate moiety that can enhance solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has shown promising results against various cancer cell lines.
- Inhibition of Tubulin Polymerization : The compound has been reported to inhibit tubulin polymerization, a critical process for cell division. This mechanism is similar to that of well-known anticancer agents like paclitaxel .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria suggests a broad-spectrum activity that warrants further investigation.
Antioxidant Activity
Research indicates that the compound possesses significant antioxidant activity. This property is crucial for mitigating oxidative stress-related cellular damage and could contribute to its anticancer effects .
Study 1: Anticancer Efficacy in A549 Cells
A study evaluated the cytotoxic effects of the compound on A549 lung carcinoma cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics . Immunostaining revealed perinuclear localization, suggesting effective cellular uptake.
Study 2: Antimicrobial Testing
In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent .
Table 1: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step condensation and cyclization reactions. Key steps include:
Formation of the benzothiazole core via cyclization of a thiourea intermediate under acidic conditions .
Introduction of the (3,4-dimethylbenzoyl)imino group through Schiff base formation, requiring anhydrous ethanol and catalytic acetic acid (5 drops per 0.001 mol substrate) .
Optimization of the methoxy-2-oxoethyl substituent via alkylation, using polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .
- Key Parameters : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and purify intermediates via column chromatography.
Q. How can spectroscopic methods be employed to confirm the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify Z-configuration at the imino bond (δ 8.2–8.5 ppm for imine proton; coupling constants < 3 Hz for Z-isomer) .
- IR : Confirm carbonyl stretches (C=O at 1680–1720 cm) and imine (C=N at 1600–1650 cm) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile:water 70:30, UV detection at 254 nm) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram− bacteria) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3,4-dimethylbenzoyl vs. dichlorophenyl) influence bioactivity?
- Methodological Answer :
- SAR Analysis : Compare IC values of analogs (e.g., 3,4-dimethylbenzoyl vs. 2,4-dichlorophenyl derivatives). Electron-donating groups (e.g., methyl) enhance solubility but may reduce target binding affinity, while electron-withdrawing groups (e.g., Cl) increase reactivity but risk toxicity .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and predict interaction sites .
Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (oral vs. intravenous administration) and metabolic stability (liver microsome assays) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and assess bioactivation pathways .
- Dose Optimization : Apply factorial design experiments (e.g., 2 designs) to balance efficacy and toxicity .
Q. How can computational methods predict degradation pathways under varying pH/temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate hydrolysis of the ester and imine bonds at pH 1–13 (GROMACS software) .
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions; analyze degradants via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
